molecular formula C7H6FNO2 B1580609 Methyl 5-fluoronicotinate CAS No. 455-70-9

Methyl 5-fluoronicotinate

Cat. No. B1580609
CAS RN: 455-70-9
M. Wt: 155.13 g/mol
InChI Key: PGCFLXMMCWKPDU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 5-fluoronicotinate can be represented by the SMILES string O=C(OC)C1=CN=CC(F)=C1 . This indicates that the compound contains a methyl ester group (OC) and a fluoronicotinate group (C1=CN=CC(F)=C1).


Physical And Chemical Properties Analysis

Methyl 5-fluoronicotinate is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 194.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . The compound has a molar refractivity of 36.1±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 124.8±3.0 cm3 .

Scientific Research Applications

Analytical Applications in Chemistry

Methyl 5-fluoronicotinate and its related compounds, such as 5-fluoronicotinic acid and ethyl 5-fluoronicotinate, have been studied for their analytical applications in chemistry. For instance, Hu Bao-xiang (2005) explored the separation and determination of 5-fluoronicotinic acid and ethyl 5-fluoronicotinate using high-performance liquid chromatography (HPLC) (Hu Bao-xiang, 2005).

Methylation and Tautomerism Studies

Kulikowski and Shugar (1979) investigated the methylation and tautomerism of 1-substituted 5-fluorocytosines, which relates to structural changes and reactivity in organic compounds, including derivatives of methyl 5-fluoronicotinate (Kulikowski & Shugar, 1979).

Synthesis of Key Pharmaceuticals

A practical synthesis of key pharmaceutical intermediates involving compounds like methyl 5-fluoronicotinate has been described, indicating its importance in drug development processes. Xin Wang et al. (2006) discussed the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, showcasing the compound's relevance in pharmaceutical manufacturing (Wang et al., 2006).

Epigenetic Research

The compound has implications in epigenetic research. For example, Meng et al. (2020) examined the effect of fluoride in drinking water on the level of 5-methylcytosine in human and rat blood, relevant to understanding the epigenetic effects of related compounds (Meng et al., 2020).

Anticancer Activity

Some studies have explored its use in cancer treatment. For instance, Kawakami et al. (2011) investigated the methylation of long interspersed nuclear element-1 in colorectal cancer, which is relevant to the effects of fluoropyrimidines, a class of drugs that includes methyl 5-fluoronicotinate (Kawakami et al., 2011).

Electrochemical Applications

The electrochemical behavior of related compounds, such as 5-fluorouracil, at modified electrodes has been studied, which might extend to the understanding of methyl 5-fluoronicotinate's electrochemical properties. Bukkitgar and Shetti (2016) developed a sensor for the determination of 5-fluorouracil using a methylene blue modified electrode (Bukkitgar & Shetti, 2016).

Safety And Hazards

Methyl 5-fluoronicotinate is classified as an acute toxin (4 Oral) and is considered hazardous . It has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with eyes, skin, or clothing, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

methyl 5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCFLXMMCWKPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196537
Record name Nicotinic acid, 5-fluoro-, methyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoronicotinate

CAS RN

455-70-9
Record name Methyl 5-fluoro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-fluoro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid, 5-fluoro-, methyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-nicotinic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring solution of 243 mg (1.6 mmol) of methyl 5-aminonicotinate in 5 mL of HF-pyridine at 0° C. was added 119 mg (1.72 mmol) of NaNO2. The mixture was stirred at 0° C. for 30 min. and at 50° C. for 1 h. The reaction was quenched by ice and sat. NaHCO3 solution. The aqueous layer was extracted with CHCl3, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (1% MeOH/CHCl3) provided 139 mg of methyl 5-fluoronicotinate as a yellow solid in 56% yield.
Quantity
243 mg
Type
reactant
Reaction Step One
Name
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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